molecular formula C5H12O3S B1295519 Methanesulfonic acid, (1R)-1-methylpropyl ester CAS No. 66194-68-1

Methanesulfonic acid, (1R)-1-methylpropyl ester

Cat. No.: B1295519
CAS No.: 66194-68-1
M. Wt: 152.21 g/mol
InChI Key: BQWQGEBNCNNFCI-RXMQYKEDSA-N
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Description

Methanesulfonic acid, (1R)-1-methylpropyl ester is a useful research compound. Its molecular formula is C5H12O3S and its molecular weight is 152.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanesulfonic acid, (1R)-1-methylpropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonic acid, (1R)-1-methylpropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R)-butan-2-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWQGEBNCNNFCI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66194-68-1
Record name Methanesulfonic acid, 1-methylpropyl ester, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066194681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Chirality of Cytotoxicity: A Technical Guide to Chiral Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The evolution of alkylating agents represents a paradigm shift in medicinal chemistry—from the indiscriminate reactivity of mustard gas to the precision engineering of antibody-drug conjugates (ADCs). While early chemotherapeutics like cyclophosphamide relied on metabolic activation of racemic mixtures, modern drug discovery demands absolute stereochemical control.

This guide analyzes the transition from achiral/racemic alkylators to complex, chiral DNA-binding payloads (Duocarmycins, PBDs). It details the mechanistic necessity of chirality for DNA minor groove binding and provides a validated protocol for synthesizing chiral building blocks using Myers Asymmetric Alkylation.

Part 1: The Mechanistic Foundation

From Mustard Gas to the Aziridinium Ion

The history of alkylating agents began in the 1940s with the clinical adaptation of nitrogen mustard (HN2). These agents function as bifunctional alkylators .[1]

Mechanism of Action:

  • Intramolecular Cyclization: The chloroethyl amine side chain displaces a chloride ion to form a highly electrophilic aziridinium ion .

  • Nucleophilic Attack: The N7 position of guanine (in DNA) attacks the aziridinium ring, opening it and forming a covalent bond.[2]

  • Crosslinking: The process repeats with the second chloroethyl arm, crosslinking two DNA strands (interstrand) or bases within the same strand (intrastrand), preventing DNA replication and inducing apoptosis.

DOT Diagram: Nitrogen Mustard vs. PBD Mechanism

The following diagram contrasts the classic non-specific aziridinium mechanism with the precision minor-groove binding of chiral PBDs.

AlkylationMechanism cluster_0 Nitrogen Mustard (Non-Specific) cluster_1 PBD Dimer (Chiral/Sequence Specific) Mustard Nitrogen Mustard (Bis-chloroethyl amine) Aziridinium Aziridinium Ion (Electrophile) Mustard->Aziridinium Intramolecular Displacement GuanineN7 DNA Guanine N7 Aziridinium->GuanineN7 Alkylation Crosslink Interstrand Crosslink (Cytotoxicity) GuanineN7->Crosslink 2nd Arm Attack PBD PBD Dimer (S-Configuration) MinorGroove Minor Groove Isohelical Binding PBD->MinorGroove Stereoselective Insertion GuanineC2 DNA Guanine C2-NH2 MinorGroove->GuanineC2 Nucleophilic Attack AminalBond Aminal Crosslink (Non-distorting) GuanineC2->AminalBond Covalent Linkage

Caption: Comparison of non-specific N7-alkylation by mustards vs. sequence-specific C2-alkylation by chiral PBDs.

Part 2: The Chirality Paradigm Shift

The Case of Cyclophosphamide (CPA)

Cyclophosphamide remains a cornerstone of chemotherapy, yet it is administered as a racemic mixture. Its history highlights the complexity of chiral metabolism.

  • The Molecule: CPA possesses a chiral phosphorus atom.

  • Metabolic Activation: CPA is a prodrug requiring hepatic activation by CYP450 enzymes (primarily CYP2B6 and CYP3A4) to form 4-hydroxycyclophosphamide.

  • Stereoselectivity:

    • (S)-(-)-CPA: Often cleared faster in specific models due to preferential metabolism.

    • (R)-(+)-CPA: In some pathways, generates different ratios of the toxic metabolite chloroacetaldehyde.

    • Clinical Reality: Despite these differences, the rapid racemization of the active metabolite (4-hydroxy-CPA) and cost of enantiopure synthesis mean the racemate is still the standard of care [1].

The Rise of Natural Product Chirality

Unlike CPA, modern payloads derived from natural products require specific stereochemistry to function.

1. CC-1065 and Duocarmycins

Isolated from Streptomyces, these agents bind to the AT-rich minor groove of DNA.

  • Chiral Requirement: The natural enantiomers bind in a 3' → 5' direction relative to the alkylation site. The unnatural enantiomers bind 5' → 3' .

  • Mechanism: They alkylate the N3 of Adenine. The shape of the molecule (dictated by chirality) acts as a "screw," twisting into the minor groove. An incorrect isomer simply will not fit the helical curvature [2].

2. Pyrrolobenzodiazepines (PBDs)

PBDs (e.g., the payload in Zynlonta/Loncastuximab tesirine) are the most potent class of ADCs.

  • Critical Stereocenter: The (S)-configuration at C11a is non-negotiable.

  • Why? This stereocenter gives the PBD molecule a right-handed twist, making it isohelical with the minor groove of B-DNA. The (R)-isomer clashes with the groove walls and fails to alkylate [3].

Part 3: Synthetic Mastery – The Myers Alkylation Protocol

To develop modern chiral payloads (like PBD linkers or duocarmycin analogs), researchers need robust methods to install chiral centers on alkyl chains. The Myers Asymmetric Alkylation using pseudoephedrine as a chiral auxiliary is the gold standard for this purpose.

Protocol: Synthesis of Chiral α-Alkylated Acids

Objective: Alkylation of a pseudoephedrine amide with high diastereoselectivity (>95% de).

Reagents & Equipment
  • Substrate: N-Acyl-pseudoephedrine (Chiral Auxiliary attached to substrate).

  • Base: Lithium Diisopropylamide (LDA).

  • Additive: Lithium Chloride (LiCl) – Critical for accelerating enolization and preventing aggregation.

  • Electrophile: Alkyl Halide (R-X).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask under Argon. Add LiCl (6.0 equiv) and flame-dry again to remove trace moisture.

  • Solvation: Suspend LiCl in anhydrous THF. Cool to -78°C.

  • Base Addition: Add LDA (2.2 equiv) dropwise. The LiCl helps solubilize the lithium amide.

  • Substrate Addition: Cannulate the N-Acyl-pseudoephedrine (1.0 equiv) in THF into the reaction mixture.

    • Mechanistic Insight: The LiCl facilitates the formation of a discrete, non-aggregated Z-enolate. The pseudoephedrine hydroxyl group chelates the Lithium, locking the geometry.

  • Enolization: Stir at 0°C for 1 hour, then cool back to -78°C.

  • Alkylation: Add the alkyl halide (1.5 equiv).

    • Stereocontrol: The solvent-exposed face of the enolate is blocked by the pseudoephedrine methyl group. The electrophile is forced to attack from the opposite face (anti-stereochemistry).

  • Quench & Hydrolysis: Quench with saturated NH4Cl. The auxiliary can be cleaved (using NaOH or LiNH2BH3) to yield the enantiopure carboxylic acid or alcohol.

DOT Diagram: Myers Alkylation Workflow

MyersAlkylation Start N-Acyl Pseudoephedrine (Chiral Auxiliary) Enolization Add LDA / LiCl (Forms Z-Enolate Chelate) Start->Enolization -78°C to 0°C Alkylation Add Alkyl Halide (R-X) (Face-Selective Attack) Enolization->Alkylation Steric Blocking by Auxiliary Methyl Group Product Alkylated Amide (>95% de) Alkylation->Product Kinetic Control Cleavage Auxiliary Removal (NaOH or Reductive) Product->Cleavage Yields Chiral Acid/Alcohol

Caption: Workflow for Myers Asymmetric Alkylation, achieving high diastereoselectivity via LiCl-mediated enolate chelation.

Part 4: Modern Applications & Data Summary

The following table summarizes the evolution of chiral alkylating agents in drug development.

Agent ClassRepresentative DrugChirality SourceMechanismClinical Status
Nitrogen Mustard MechlorethamineNone (Achiral)N7-Guanine AlkylationHistorical/Topical
Oxazaphosphorine CyclophosphamideRacemic (P-chiral)Prodrug -> DNA CrosslinkStandard of Care
Duocarmycin SYD985 (ADC)Natural ProductMinor Groove Adenine-N3Phase III/Approved
PBD Dimer Zynlonta (ADC)Synthetic (S,S)Minor Groove InterstrandFDA Approved
The Future: PBD Dimers in ADCs

Pyrrolobenzodiazepine (PBD) dimers represent the pinnacle of chiral alkylator design. Unlike mustards that distort the DNA helix (triggering repair mechanisms), PBDs lock the DNA in place without significant distortion.

  • Linker Chemistry: The connection between the two PBD monomers is often the site of synthetic innovation, requiring precise chiral handles (synthesized via methods like Myers alkylation) to tune solubility and cleavage rates in the lysosome [4].

References

  • Stereoselective pharmacokinetics and metabolism of the enantiomers of cyclophosphamide. National Institutes of Health (PubMed).[Link]

  • CC-1065 and the duocarmycins: Unraveling the keys to a new class of naturally derived DNA alkylating agents. ResearchGate.[Link]

  • Transcription Factor Inhibition as a Potential Additional Mechanism of Action of Pyrrolobenzodiazepine (PBD) Dimers. MDPI.[Link]

  • Zynlonta (loncastuximab tesirine-lpyl) Mechanism of Action. ADC Therapeutics.[Link]

Sources

synonyms for Methanesulfonic acid, (1R)-1-methylpropyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms, Stereochemical Utility, and Genotoxicity Control

Executive Summary

This technical guide provides a comprehensive analysis of Methanesulfonic acid, (1R)-1-methylpropyl ester , a critical chiral building block and a potential genotoxic impurity (GTI) in pharmaceutical development. Commonly known as (R)-sec-butyl mesylate , this compound serves a dual role: it is a potent electrophile for introducing chiral sec-butyl groups via nucleophilic substitution (


), and it is a structural alert under ICH M7 guidelines due to its alkylating potential. This guide addresses its nomenclature, stereochemical behavior (specifically the inversion of configuration upon reaction), synthesis protocols, and regulatory control strategies.

Part 1: Nomenclature & Identification

Precise identification is paramount when dealing with chiral alkylating agents. The CAS registry distinguishes between the racemate and specific enantiomers.

Synonym & Identifier Table
Identifier TypeValue / NameContext
Primary Name (R)-sec-Butyl methanesulfonate Common Laboratory Usage
IUPAC Name (2R)-Butan-2-yl methanesulfonate Systematic Nomenclature
CA Index Name Methanesulfonic acid, (1R)-1-methylpropyl ester Chemical Abstracts / Regulatory
Alt.[1][2] Synonym (R)-1-Methylpropyl mesylateInterchangeable
Alt. Synonym (R)-2-Butyl mesylateInterchangeable
CAS (R-Isomer) 66194-68-1 Target Enantiomer
CAS (S-Isomer) 50599-13-8Enantiomer
CAS (Racemic) 16156-54-0Unspecified Stereochemistry
SMILES CCOS(=O)(=O)CIsomeric SMILES
InChI Key BQWQGEBNCNNFCI-UHFFFAOYSA-N(Generic connectivity)
Nomenclature Visualization

The following diagram maps the relationship between the systematic names and common synonyms to ensure database search accuracy.

Nomenclature cluster_synonyms Common Synonyms Target Target Molecule (R)-sec-Butyl Mesylate IUPAC IUPAC: (2R)-Butan-2-yl methanesulfonate Target->IUPAC CA CA Index: Methanesulfonic acid, (1R)-1-methylpropyl ester Target->CA CAS CAS RN: 66194-68-1 Target->CAS Unique ID Syn1 (R)-1-Methylpropyl mesylate Target->Syn1 Syn2 (R)-2-Butyl mesylate Target->Syn2

Figure 1: Nomenclature hierarchy linking common laboratory names to systematic identifiers and the specific CAS registry number.

Part 2: Stereochemical Integrity & Reactivity

For drug development professionals, the value of (R)-sec-butyl mesylate lies in its ability to transfer the sec-butyl group with predictable stereochemistry.

The "Retention then Inversion" Principle

A common misconception is that mesylation inverts the alcohol center. This is incorrect.

  • Formation (Retention): The reaction of (R)-2-butanol with methanesulfonyl chloride (MsCl) breaks the O-H bond, not the C-O bond. Therefore, the stereocenter at C2 is retained .

  • Application (Inversion): When the resulting (R)-mesylate is used as an electrophile, the incoming nucleophile attacks via an

    
     mechanism, causing a Walden inversion. The final product will possess the (S)  configuration (assuming priority rules remain consistent).
    
Reactivity Workflow

Reactivity Alcohol (R)-2-Butanol (Chiral Center) Mesylate (R)-sec-Butyl Mesylate (Retention of Config) Alcohol->Mesylate Esterification (O-S bond formed) Reagents MsCl / TEA DCM, 0°C Reagents->Mesylate Product (S)-sec-Butyl-Nu (Inversion of Config) Mesylate->Product SN2 Attack (C-O bond broken) Nucleophile Nucleophile (Nu-) Nucleophile->Product

Figure 2: Stereochemical pathway. Note that the mesylate intermediate retains the (R) configuration of the starting alcohol, while the final substitution step inverts it to (S).

Part 3: Critical Application - Genotoxicity & Control

Under ICH M7 guidelines, alkyl mesylates are classified as Class 1 or Class 2 mutagenic impurities (cohort of concern) because they are direct-acting alkylating agents capable of reacting with DNA bases (e.g., N7-guanine).

Risk Context

(R)-sec-Butyl mesylate can appear in a drug substance via two pathways:

  • Reagent Carryover: Used intentionally as a building block and not fully purged.

  • By-product Formation: Formed in situ if Methanesulfonic Acid (MSA) is used as a salt-forming agent in the presence of 2-butanol (solvent or impurity).

Control Strategy (ICH M7)

Drug developers must demonstrate that this impurity is controlled to below the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day for lifetime exposure.

ControlStrategy Start Is (R)-sec-Butyl Mesylate used or formed? Calc Calculate Theoretical Maximum Carryover Start->Calc Limit Is level < 30% of TTC? Calc->Limit Option4 Option 4 Control: No testing required Limit->Option4 Yes Purge Demonstrate Purge Factor (Hydrolysis/Reaction) Limit->Purge No Test Develop GC-MS Method (LOD < 1 ppm) Purge->Test Validation

Figure 3: ICH M7 Control Strategy decision tree for alkyl mesylate impurities.

Part 4: Synthesis & Characterization Protocol

Objective: Synthesis of (R)-sec-butyl methanesulfonate with high enantiomeric excess (ee). Scale: 100 mmol basis.

Reagents & Equipment
  • Substrate: (R)-(-)-2-Butanol (>99% ee).

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv).

  • Base: Triethylamine (TEA) (1.5 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous).[3]

  • Safety: MsCl is lachrymatory and corrosive. Perform in a fume hood.

Step-by-Step Protocol
  • Preparation: Charge (R)-2-butanol (7.41 g, 100 mmol) and anhydrous DCM (100 mL) into a 250 mL 3-neck round-bottom flask under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/salt bath. Causality: Low temperature prevents elimination side reactions (formation of butenes) and controls the exotherm.

  • Base Addition: Add Triethylamine (15.2 g, 150 mmol) via syringe.

  • Mesylation: Add Methanesulfonyl chloride (13.7 g, 120 mmol) dropwise over 30 minutes, maintaining internal temperature < 5°C. Note: The reaction is highly exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (hexane/EtOAc) or GC.

  • Quench & Workup:

    • Quench with saturated

      
       (50 mL).
      
    • Separate organic layer.[4]

    • Wash aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with 1M HCl (to remove residual TEA), then Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath < 30°C). Caution: Alkyl mesylates can be thermally unstable.
    
  • Purification: If necessary, purify via short-path distillation under high vacuum or flash chromatography (silica, Hexane/EtOAc gradient).

Analytical Validation
  • Identity:

    
     (CDCl3): Look for the characteristic methyl doublet of the butyl group and the singlet of the mesylate (
    
    
    
    ppm).
  • Enantiomeric Purity: Chiral GC (e.g., Cyclodextrin-based column) is required to confirm the absence of racemization.

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation, 2017.[5] Link

  • Teo, S. et al.Genotoxicity of Mesylates and Control Strategies. Organic Process Research & Development, 2015.
  • Crossland, R.K. & Servis, K.L. A Convenient Synthesis of Alkyl Methanesulfonates. Journal of Organic Chemistry, 1970, 35(9), 3195–3196. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 146192, sec-Butyl methanesulfonate.Link

  • Chemical Abstracts Service (CAS). CAS Registry Number 66194-68-1.[6] American Chemical Society.[7]

Sources

Methodological & Application

step-by-step guide for the synthesis of chiral ethers using (1R)-1-methylpropyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of Chiral Ethers via Nucleophilic Substitution of (1R)-1-methylpropyl Methanesulfonate

Executive Summary

This guide details the protocol for synthesizing chiral sec-butyl ethers using (1R)-1-methylpropyl methanesulfonate (also known as (R)-sec-butyl mesylate) as the electrophilic partner. Unlike primary alkylations, nucleophilic substitution at a secondary chiral center presents a critical competition between bimolecular substitution (


) and elimination (E2). This protocol utilizes polar aprotic solvation and controlled temperature gradients to maximize the 

pathway, ensuring high enantiomeric purity via stereochemical inversion (Walden Inversion).

Mechanistic Principles & Stereochemistry

The Inversion Pathway

The reaction proceeds via a concerted backside attack of the alkoxide nucleophile on the chiral center of the mesylate.

  • Starting Material: (1R)-1-methylpropyl methanesulfonate. The mesylate group (-OMs) is a potent leaving group (

    
     of conjugate acid 
    
    
    
    ).
  • Transition State: The nucleophile approaches

    
     opposite to the leaving group, forming a trigonal bipyramidal transition state.
    
  • Product Stereochemistry: The reaction dictates a complete inversion of configuration.[1]

    • Reactant: (R)-configuration (assuming standard Cahn-Ingold-Prelog priority:

      
      ).
      
    • Product: (S)-configuration (assuming the incoming alkoxide

      
       retains high priority: 
      
      
      
      ).
The Elimination Challenge (E2)

The secondary nature of the substrate makes it susceptible to E2 elimination, yielding cis- and trans-2-butene. To mitigate this:

  • Base Selection: We utilize Sodium Hydride (NaH) for aliphatic alcohols but recommend Cesium Carbonate (

    
    ) for phenols to reduce basicity-driven elimination.
    
  • Solvent: Anhydrous DMF or DMSO is mandatory to solvate the cation, leaving the alkoxide "naked" and highly nucleophilic, thereby increasing the

    
     ratio.
    

ReactionMechanism SM (1R)-1-methylpropyl methanesulfonate TS Transition State [Nu---C---OMs]‡ (Trigonal Bipyramidal) SM->TS Backside Attack Nu Alkoxide Nucleophile (RO⁻) Nu->TS Prod (S)-sec-butyl ether (Inversion of Config) TS->Prod S_N2 (Major) Elim Side Product: 2-Butene (E2) TS->Elim E2 (Competitor)

Figure 1: Mechanistic pathway showing the competition between stereoselective substitution and elimination.

Materials & Reagents

ReagentRoleSpecificationsHazard Note
(1R)-1-methylpropyl methanesulfonate Electrophile>98% ee, AnhydrousMoisture Sensitive, lachrymator
Target Alcohol (R-OH) Nucleophile Precursor1.0 - 1.2 equivVaries
Sodium Hydride (NaH) Base (Aliphatic)60% dispersion in oilFlammable solid, reacts violently w/ water
Cesium Carbonate (

)
Base (Phenolic)Anhydrous, powderIrritant
N,N-Dimethylformamide (DMF) SolventAnhydrous (<50 ppm

)
Hepatotoxin, absorbable through skin

Experimental Protocol

Phase 1: Nucleophile Activation (Alkoxide Generation)

Critical: Ensure all glassware is flame-dried and the system is under an inert atmosphere (Argon or Nitrogen).

  • Setup: Charge a dry round-bottom flask with the Alcohol (1.2 equiv) and anhydrous DMF (0.2 M concentration relative to substrate).

  • Deprotonation:

    • For Aliphatic Alcohols: Cool to 0°C. Add NaH (1.3 equiv) portion-wise. Evolution of

      
       gas will occur. Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min.
      
    • For Phenols: Add

      
       (1.5 equiv)  at RT. Stir for 30-60 min to ensure deprotonation.
      
  • Visual Check: The solution should become clear (alkoxide formation) or form a fine suspension.

Phase 2: The Coupling Reaction
  • Addition: Cool the alkoxide solution to 0°C.

  • Substrate Introduction: Add (1R)-1-methylpropyl methanesulfonate (1.0 equiv) dropwise via syringe. Note: Slow addition prevents localized heating which favors elimination.

  • Reaction: Allow the mixture to warm slowly to RT.

    • Optimization: If reaction is sluggish after 4 hours (monitored by TLC), heat gently to 40-50°C. Do not exceed 60°C to avoid rapid degradation of the mesylate.

  • Monitoring: Monitor consumption of the mesylate by TLC (Stain: PMA or

    
    ) or GC-MS.
    
Phase 3: Quench and Workup
  • Quench: Carefully add saturated aqueous

    
     at 0°C to neutralize excess base.
    
  • Extraction: Dilute with water and extract 3x with Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc). 
    
    
    
    is preferred for volatile ethers.
  • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Workflow Step1 Step 1: Activation Alcohol + Base in DMF (0°C -> RT, 30 min) Step2 Step 2: Coupling Add (1R)-Mesylate slowly (0°C -> RT, 4-12 h) Step1->Step2 Check Checkpoint: TLC/GC Analysis Step2->Check Heat Optimization: Heat to 45°C if slow Check->Heat Incomplete Quench Step 3: Workup Sat. NH4Cl quench Extract w/ Et2O Check->Quench Complete Heat->Check

Figure 2: Operational workflow for the synthesis process.

Data Analysis & Validation

To validate the success of the synthesis, compare the physicochemical properties against expected values.

ParameterMethodExpected OutcomeTroubleshooting
Conversion GC-MS / NMR> 95% consumption of MesylateIf low, ensure anhydrous conditions; check base quality.
Yield Gravimetric60 - 85% (isolated)Low yield often indicates E2 competition. Lower temp or change solvent to DMSO.
Enantiomeric Excess (ee) Chiral HPLC> 90% ee (Inverted)Racemization suggests

character. Ensure high concentration of nucleophile.
Stereochemistry Polarimetry

sign inversion
Confirm absolute config via reference standards.

Key NMR Signature:

  • The methine proton (

    
    ) in the product typically shifts upfield (3.3 - 3.8 ppm) compared to the starting mesylate (
    
    
    
    ppm).
  • Look for the disappearance of the mesyl methyl singlet (

    
     ppm).
    

References

  • Williamson, A. W. (1850).[2][3][4] "Theory of Aetherification."[2] Philosophical Magazine, 37, 350-356.[2]

  • Master Organic Chemistry. (2014).

    
     Reaction of Alkoxides." 
    
  • Chemistry LibreTexts. (2020). "Stereochemistry of the ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     Reaction." 
    
  • BenchChem. (2025).[5] "Introduction to Chiral Ethers in Organic Synthesis."

  • Sigma-Aldrich. "Preparation of Mesylates and Tosylates."

Sources

Application Note: Stereoinversion Protocols for sec-Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The stereochemical inversion of secondary alkyl sulfonates, such as sec-butyl methanesulfonate (2-butyl mesylate), presents a classic yet non-trivial challenge in organic synthesis. While primary sulfonates undergo rapid SN2 displacement, secondary substrates reside in a "reactivity valley" where steric hindrance retards nucleophilic attack, allowing competitive E2 elimination to dominate—particularly with basic nucleophiles.

This Application Note provides validated protocols for the clean stereoinversion of sec-butyl methanesulfonate. We focus on two high-fidelity pathways:

  • Cesium Acetate Displacement (The Torisawa/Effenberger Method): The gold standard for converting a mesylate to an inverted alcohol (via an ester intermediate).

  • Finkelstein Iodination: Conversion to the inverted alkyl iodide for subsequent coupling.

Key Technical Constraint: To achieve high Enantiomeric Excess (ee), the reaction conditions must rigorously suppress the E2 pathway (yielding 2-butene) and the SN1 pathway (yielding racemates).

Mechanistic Principles

The transformation relies on the Walden Inversion , a concerted SN2 mechanism.[1][2][3] The nucleophile attacks the antibonding orbital (


) of the C-O bond from the backside, inverting the tetrahedron geometry.[1][3]
Critical Process Parameters (CPPs)
  • Nucleophile Basicity: Must be low (

    
     of conjugate acid < 13) to prevent E2 elimination. Acetate and Iodide are ideal; Hydroxide and Alkoxides are forbidden.
    
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO, NMP) are required to solvate the cation (Cs

    
    , Na
    
    
    
    ) while leaving the anion "naked" and highly reactive.
  • The "Cesium Effect": Cesium acetate (CsOAc) is superior to sodium or potassium acetate in non-polar or semi-polar solvents due to the large ionic radius of Cs

    
    , which minimizes tight ion-pairing, effectively increasing the nucleophilicity of the acetate ion.
    
Pathway Visualization

The following diagram illustrates the stereochemical course from (R)-2-butanol to (S)-2-butanol via the mesylate.

Stereoinversion Start (R)-2-Butanol (Starting Material) Mesylate (R)-sec-Butyl Mesylate (Retained Config) Start->Mesylate MsCl, Et3N (Retention) TS Transition State (Trigonal Bipyramidal) Mesylate->TS CsOAc DMF/PhMe InvertedEster (S)-sec-Butyl Acetate (Inverted Config) TS->InvertedEster S_N2 Displacement (-OMs) End (S)-2-Butanol (Final Inverted Product) InvertedEster->End K2CO3, MeOH (Hydrolysis/Retention)

Figure 1: The stereochemical workflow. Note that the inversion event occurs strictly during the displacement of the mesylate by the acetate.

Protocol A: Cesium Acetate Inversion (O-Nucleophile)

This protocol is preferred when the objective is to invert a chiral alcohol. It utilizes the high solubility and reactivity of Cesium Acetate in organic solvents to effect displacement without promoting elimination.

Materials
  • Substrate: sec-Butyl methanesulfonate (1.0 equiv)

  • Reagent: Cesium Acetate (CsOAc) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DMF or a Toluene/DMF (4:1) mixture.

  • Additives: 18-Crown-6 (0.1 equiv) – Optional, enhances rate in Toluene.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen or Argon.

  • Solvation: Dissolve sec-butyl methanesulfonate (10 mmol) in anhydrous DMF (20 mL).

    • Note: If using Toluene/DMF, dissolve the mesylate in Toluene first, then add the DMF.

  • Reagent Addition: Add Cesium Acetate (15-20 mmol) in a single portion. The mixture may appear as a suspension initially.

  • Reaction: Heat the mixture to 80°C .

    • Why 80°C? Lower temperatures (<50°C) result in sluggish kinetics for secondary centers. Higher temperatures (>100°C) significantly increase the rate of E2 elimination (formation of 2-butene).

  • Monitoring: Monitor by GC-MS or TLC (Visualize with KMnO4; mesylates are often UV inactive, but the ester product may be visible). Reaction time is typically 12–24 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Water (50 mL) and extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL). Caution: DMF can partition into the organic phase; wash organic layers thoroughly with water and saturated LiCl solution.

    • Dry over MgSO4, filter, and concentrate.

  • Hydrolysis (To obtain Alcohol): Treat the crude acetate with K2CO3 (2.0 equiv) in Methanol at room temperature for 2 hours.

Expected Results
ParameterSpecification
Yield (Ester Step) 75 – 85%
Elimination Byproduct < 10% (2-butene)
ee Conservation > 96% (Clean Inversion)

Protocol B: Finkelstein Iodination (Halogen Nucleophile)

This protocol converts the mesylate to the inverted alkyl iodide. Iodide is an excellent nucleophile (soft) and a poor base, making it ideal for suppressing elimination.

Materials
  • Substrate: sec-Butyl methanesulfonate (1.0 equiv)

  • Reagent: Sodium Iodide (NaI) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous Acetone or Methyl Ethyl Ketone (MEK).

Step-by-Step Methodology
  • Solvation: Dissolve sec-butyl methanesulfonate (10 mmol) in anhydrous Acetone (30 mL).

    • Optimization: Use MEK (boiling point 80°C) instead of acetone (boiling point 56°C) if the reaction is too slow.

  • Reagent Addition: Add NaI (30 mmol). NaI is soluble in acetone, but the byproduct (NaOMs) is insoluble.

  • Reaction: Heat to reflux under Nitrogen.

    • Visual Indicator: The precipitation of a white solid (Sodium Methanesulfonate) indicates reaction progress.

  • Workup:

    • Cool the mixture and filter off the solid NaOMs precipitate.

    • Concentrate the filtrate.

    • Redissolve residue in Ether/Pentane and wash with 10% Na2S2O3 (to remove free iodine) and water.

  • Purification: Distillation (for volatile halides) or flash chromatography.

Comparative Analysis of Conditions

The following table summarizes why specific reagents are chosen over others for this specific substrate.

VariableRecommendedAvoidScientific Rationale
Nucleophile Acetate (OAc⁻), Iodide (I⁻), Azide (N₃⁻)Hydroxide (OH⁻), Alkoxide (OR⁻)Strong bases trigger E2 elimination on secondary carbons.[4] Weak bases/strong nucleophiles favor SN2.[4]
Cation Cesium (Cs⁺)Lithium (Li⁺)Cs⁺ forms "loose" ion pairs, increasing anion reactivity. Li⁺ forms tight aggregates, slowing SN2.
Solvent DMF, DMSO, NMPWater, Methanol, EthanolProtic solvents solvate the nucleophile (reducing reactivity) and promote SN1 (racemization).
Leaving Group Mesylate (-OMs)Chloride (-Cl)Mesylate is a superior leaving group (

of conjugate acid ~ -1.9) compared to Cl, essential for overcoming steric hindrance.

Troubleshooting & QC

Issue: Low Yield / High Elimination
  • Diagnosis: The reaction smells of olefins (gaseous butenes).

  • Solution: Lower the reaction temperature by 10°C. Ensure the reaction is strictly anhydrous (water can act as a base/nucleophile). Switch from NaOAc to CsOAc.

Issue: Racemization (Low ee)
  • Diagnosis: Chiral GC shows both enantiomers.

  • Solution: This indicates an SN1 pathway is competing.

    • Ensure solvent is polar aprotic (DMF) not protic.

    • Increase nucleophile concentration to favor the bimolecular (SN2) kinetics.

    • Verify the starting mesylate was not racemized during preparation (keep mesylation < 0°C).

References

  • Torisawa, Y., Okabe, H., & Ikegami, S. (1984). Efficient Inversion of Secondary Alcohols using Cesium Acetate. Chemistry Letters, 13(9), 1555–1556.

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions at the Saturated Carbon Atom. Chemical Reviews, 56(4), 571–752.

  • Effenberger, F. (1980). Nucleophilic substitution of secondary alkyl sulfonates. Angewandte Chemie International Edition, 19, 151-230.
  • Master Organic Chemistry. (2012). SN2 Reactions of Secondary Alkyl Halides and Sulfonates.

Sources

Application Note: Scale-Up Considerations for Reactions Using (1R)-1-methylpropyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1R)-1-methylpropyl methanesulfonate, the mesylate ester of (R)-sec-butanol, is a critical chiral intermediate in pharmaceutical synthesis, enabling the introduction of a sec-butyl group with a defined stereocenter. As an alkylating agent, its utility is predicated on the methanesulfonyl group acting as an excellent leaving group in nucleophilic substitution reactions. However, the transition from laboratory-scale synthesis to industrial production presents significant challenges. This guide provides an in-depth analysis of the key considerations for the safe and efficient scale-up of the synthesis and subsequent use of this reagent. Core focus areas include thermal hazard management, control of stereochemical integrity, and strategies for mitigating the risk of genotoxic impurities (GTIs), a major regulatory concern for this class of compounds.[1][2][3]

Core Principles: Safety and Physicochemical Properties

Genotoxicity: A Critical Safety Concern

Alkyl esters of sulfonic acids, including methanesulfonates (mesylates), are a well-recognized class of potentially genotoxic impurities (PGIs).[1][3][4] These compounds are reactive, direct-acting alkylating agents that can modify DNA, posing a potential carcinogenic risk.[2][5] Regulatory agencies have stringent requirements for controlling the levels of such impurities in active pharmaceutical ingredients (APIs).[2] Therefore, (1R)-1-methylpropyl methanesulfonate must be treated as a potential mutagen and carcinogen throughout its lifecycle.

Key Safety Mandates:

  • Handling: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system.[6][7] Avoid all personal contact, including inhalation of vapors and skin contact.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory, including chemical-resistant gloves (e.g., PVC or neoprene), safety goggles with side shields, a face shield, and protective clothing.[7][8] For operations with a risk of aerosol or vapor generation, a NIOSH-approved respirator is required.[7]

  • Spill Management: Have spill kits with appropriate absorbent materials (e.g., vermiculite, sand) readily available. In case of a major spill, evacuate the area and alert emergency responders.[6]

  • Waste Disposal: All waste, including contaminated consumables and reaction residues, must be treated as hazardous and disposed of according to local, state, and federal regulations.[6]

Physicochemical Data

A thorough understanding of the physical properties of the reagents is fundamental for process design and safety engineering.

Property(R)-sec-Butanol (Starting Material)Methanesulfonyl Chloride(1R)-1-methylpropyl Methanesulfonate (Product)
CAS Number 6131-41-5124-63-024590-50-9
Molecular Formula C₄H₁₀OCH₃ClO₂SC₅H₁₂O₃S
Molecular Weight 74.12 g/mol 114.55 g/mol 152.21 g/mol
Appearance Colorless liquidColorless to yellow liquidColorless to pale yellow liquid
Boiling Point 99.5 °C161 °C~105-107 °C @ 15 mmHg
Density 0.808 g/mL1.48 g/mL~1.15 g/cm³
Safety Note Flammable liquidCorrosive, lachrymatorSuspected carcinogen, mutagen [9]

Protocol: Scale-Up Synthesis of (1R)-1-methylpropyl Methanesulfonate

This protocol details the synthesis of the title compound from (R)-sec-butanol. The primary focus is on controlling the reaction exotherm and minimizing impurities.

Workflow for Mesylate Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep Reactor Preparation (Clean, Dry, Inert) charge_alcohol Charge (R)-sec-Butanol & Solvent (e.g., Toluene) prep->charge_alcohol charge_base Charge Triethylamine (TEA) charge_alcohol->charge_base cool Cool Reactor to 0-5 °C charge_base->cool add_mscl Slowly Add MsCl (Maintain T < 10 °C) cool->add_mscl Exotherm Control react Stir at 0-10 °C (Monitor by IPC) add_mscl->react quench Quench with Water react->quench Reaction Complete phase_sep Separate Organic Layer quench->phase_sep wash Wash with Brine phase_sep->wash dry Dry over Na₂SO₄ wash->dry filter_conc Filter & Concentrate dry->filter_conc qc QC Analysis (Purity, Identity, Chiral) filter_conc->qc

Caption: Workflow for the scaled-up synthesis of (1R)-1-methylpropyl methanesulfonate.

Materials and Reagents for Scale-Up
ReagentGradeMolar Equiv.Key Considerations
(R)-sec-Butanol>99% purity, >99.5% e.e.1.0Limiting reagent. Enantiomeric purity is critical.
Methanesulfonyl Chloride (MsCl)>99%1.1 - 1.2Slight excess ensures full conversion. Highly corrosive.
Triethylamine (TEA)>99%1.2 - 1.3Base to neutralize HCl by-product. Must be dry.
TolueneAnhydrous~5-10 volGood solvent for reaction and extraction. Azeotropic drying possible.
WaterDeionized-For quenching and washing.
Brine (Sat. NaCl)--To aid phase separation and remove water.
Sodium Sulfate (Na₂SO₄)Anhydrous-Drying agent.
Step-by-Step Synthesis Protocol (1 kg Scale Example)
  • Reactor Preparation: Ensure a 20 L glass-lined reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, and nitrogen inlet. Purge the reactor with nitrogen.

  • Charging:

    • Charge the reactor with (R)-sec-butanol (1.0 kg, 13.49 mol).

    • Charge anhydrous toluene (5.0 L).

    • Begin stirring and cool the mixture to 0-5 °C using a chiller on the reactor jacket.

    • Charge triethylamine (1.72 kg, 16.99 mol).

  • Reaction:

    • Slowly add methanesulfonyl chloride (1.70 kg, 14.84 mol) via an addition funnel or pump over 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. A rapid addition will cause a dangerous exotherm.

    • After the addition is complete, stir the resulting slurry at 5-10 °C for an additional 1-2 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture. Quench it with water, extract with a suitable solvent (e.g., MTBE), and analyze by GC or HPLC to confirm the consumption of (R)-sec-butanol (<1% remaining).

  • Work-up:

    • Once the reaction is complete, slowly add cold water (5 L) to quench the reaction, maintaining the temperature below 15 °C.

    • Stop stirring and allow the layers to separate.

    • Drain the lower aqueous layer (containing triethylamine hydrochloride).

    • Wash the upper organic layer with brine (2 x 2 L).

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), stir for 30 minutes, and filter the solid.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40 °C to yield (1R)-1-methylpropyl methanesulfonate as a pale yellow oil. The product is typically used directly in the next step without further purification.

Critical Scale-Up Considerations for Synthesis

Thermal Hazard Management

The mesylation reaction is highly exothermic due to the formation of the sulfonate ester and the neutralization of HCl by the amine base.

  • Surface-Area-to-Volume Ratio: As the reactor size increases, the surface area available for heat exchange decreases relative to the volume of the reacting mass.[10] This makes heat removal less efficient and increases the risk of a runaway reaction.

  • Calorimetry Studies: Before scaling up beyond the lab, reaction calorimetry (RC1) or differential scanning calorimetry (DSC) should be performed to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for safe process design.[10]

  • Control Strategy: The primary method for controlling the exotherm is limiting the addition rate of the most reactive component, methanesulfonyl chloride. A robust cooling system for the reactor jacket is non-negotiable.

Impurity Profile and Control

The purity of the final product is dictated by the control of side reactions and the quality of starting materials.

  • Unreacted Starting Materials: Monitor for complete conversion via IPC to minimize residual (R)-sec-butanol and methanesulfonyl chloride.

  • By-products: The primary by-product is the triethylamine hydrochloride salt, which is removed during the aqueous work-up. Elimination reactions to form butenes can occur if the reaction temperature is too high.

  • Genotoxic Impurity Formation: The use of alcoholic solvents (e.g., methanol, ethanol) is strictly prohibited in the synthesis or work-up of mesylate salts or acids, as this can lead to the formation of highly genotoxic short-chain alkyl mesylates like methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS).[1][11][12]

Protocol: Representative SN2 Reaction and Chiral Analysis

(1R)-1-methylpropyl methanesulfonate is an excellent substrate for SN2 reactions, leading to inversion of stereochemistry at the reaction center.

Workflow for SN2 Reaction and Analysis

cluster_reaction Sₙ2 Reaction cluster_workup Work-up & Purification cluster_analysis Chiral & Purity Analysis charge_nu Charge Nucleophile (Nu⁻) & Solvent (e.g., DMF) heat Heat to Reaction Temp (e.g., 60-80 °C) charge_nu->heat add_mesylate Add Mesylate Solution heat->add_mesylate react Stir at Temp (Monitor by IPC) add_mesylate->react workup Aqueous Work-up (Extraction) react->workup Reaction Complete purify Purification (Crystallization/Distillation) workup->purify purity_hplc Purity Analysis (Achiral HPLC/GC) purify->purity_hplc chiral_hplc Enantiomeric Purity (Chiral HPLC/GC) purity_hplc->chiral_hplc gti_analysis Residual Mesylate (GC-MS) chiral_hplc->gti_analysis

Caption: General workflow for an Sₙ2 reaction using the mesylate and subsequent analysis.

General Protocol for Nucleophilic Substitution
  • Setup: In a suitable reactor, charge the desired nucleophile (e.g., sodium azide, a carboxylate salt) and a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).

  • Reaction: Heat the mixture to the target temperature (typically 60-100 °C). Slowly add the (1R)-1-methylpropyl methanesulfonate, either neat or as a solution in the reaction solvent.

  • Monitoring: Monitor the reaction for the disappearance of the starting mesylate by HPLC or GC.

  • Work-up: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up, typically involving dilution with water and extraction with a water-immiscible organic solvent.

  • Purification: The crude product is purified. On a large scale, crystallization is the preferred method for solids, while distillation is used for liquids.[10] Chromatography is generally avoided.[10]

Control of Stereochemistry and Analytical Methods

Maintaining stereochemical integrity is paramount.

  • Mechanism: To ensure complete inversion of configuration, the reaction must proceed exclusively via an SN2 mechanism.[13] Factors that favor this include using a polar aprotic solvent, a strong nucleophile, and avoiding conditions (e.g., protic solvents, high temperatures with weak nucleophiles) that could promote a competing SN1 pathway, which would lead to racemization.

  • Chiral Analysis: The enantiomeric excess (e.e.) of the final product must be verified. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[14][15]

    • Protocol: Chiral HPLC Method Development

      • Column Screening: Screen several chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, which are effective for a wide range of compounds.[15][16]

      • Mobile Phase Selection: Start with standard mobile phases for normal phase (e.g., hexane/isopropanol) or reverse phase (e.g., acetonitrile/water) chromatography.

      • Optimization: Once a separation is observed, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.[17]

      • Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Management of Residual Genotoxic Impurity

The unreacted (1R)-1-methylpropyl methanesulfonate is a GTI that must be controlled in the final API to a level determined by the permitted daily exposure (PDE).

  • Control Strategy: The most effective control is to drive the reaction to completion. A slight excess of the nucleophile can be used. The purification step (crystallization or distillation) must also be shown to effectively purge the residual mesylate.

  • Trace Analysis: A sensitive analytical method is required to quantify the residual mesylate at parts-per-million (ppm) levels. Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice due to its high sensitivity and selectivity.[11][18] Derivatization techniques can also be employed to enhance sensitivity for HPLC-UV analysis.[19]

Conclusion

The scale-up of reactions involving (1R)-1-methylpropyl methanesulfonate is a complex task that demands a rigorous, safety-first approach. Success hinges on a deep understanding of the reaction's thermal profile, meticulous control of process parameters to maintain stereochemical purity, and a robust strategy for managing the inherent genotoxic risk associated with the mesylate reagent. By implementing thorough process safety assessments, robust in-process controls, and sensitive analytical methods, researchers and drug development professionals can safely and effectively utilize this valuable chiral building block in large-scale pharmaceutical manufacturing.

References

  • Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed. (n.d.). PubMed.
  • Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? | Request PDF. (2025, August 5).
  • review on genotoxic impurities in drug substances. (n.d.). Indian Journal of Pharmaceutical Science & Research.
  • Methyl methanesulfon
  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (n.d.).
  • Material Safety Data Sheet - Methyl Methanesulfon
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • Genotoxicity profiles of common alkyl halides and esters with alkylating activity. (2007, October 4). PubMed.
  • Material Safety Data Sheet Methyl methanesulfonate MSDS# 77716 Section 1. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2026, January 9). Sigma-Aldrich.
  • ANALYTICAL CHIRAL SEPAR
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A - PQRI. (n.d.). PQRI.
  • SOME SCALE-UP CONSIDERATIONS. (n.d.).
  • Analytical chiral separation methods (IUPAC Recommendations 1997) | Request PDF. (2025, August 10).
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (2025, August 29).
  • (PDF) Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for …. (2009, January 22).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.
  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022, March 17). PMC.
  • Chiral HPLC Separ

Sources

Troubleshooting & Optimization

effect of base strength on the outcome of alkylation with (1R)-1-methylpropyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Base Strength on the Outcome of Alkylation with (1R)-1-methylpropyl Methanesulfonate

Welcome to the . This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of alkylation reactions involving secondary substrates. Here, we address common questions and troubleshooting scenarios encountered when using (1R)-1-methylpropyl methanesulfonate, focusing on how the choice of base dictates the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical when working with a secondary substrate like (1R)-1-methylpropyl methanesulfonate?

The substrate, (1R)-1-methylpropyl methanesulfonate, is a secondary alkyl mesylate. For secondary substrates, two reaction pathways, bimolecular substitution (SN2) and bimolecular elimination (E2), are in direct competition.[1][2][3][4] The methanesulfonate ("mesylate") is an excellent leaving group, facilitating both reactions. The nature of the reagent used—specifically its strength as a base versus its strength as a nucleophile—is the primary factor that determines whether the reaction proceeds via substitution to form an alkylated product or via elimination to form an alkene.[1][5]

  • SN2 Pathway: Favored by good nucleophiles that are relatively weak bases.[6][7]

  • E2 Pathway: Favored by strong bases.[7]

Therefore, selecting the right base is paramount to controlling the product distribution.

Q2: I want to maximize the yield of the SN2 alkylation product. What type of reagent should I use?

To favor the SN2 pathway and maximize the yield of your desired alkylated product, you should choose a reagent that is a strong nucleophile but a weak base .[6][7] These reagents have a high affinity for the electrophilic carbon atom but a low affinity for abstracting a proton.

Examples of suitable reagents include:

  • Halide ions (I⁻, Br⁻)

  • Azide (N₃⁻)

  • Cyanide (CN⁻)

  • Thiolates (RS⁻)

  • Carboxylates (RCOO⁻)

Using these nucleophiles in a polar aprotic solvent, such as DMSO or DMF, will further enhance the rate of the SN2 reaction.[8]

Q3: I am observing significant amounts of alkene byproducts. What is causing this and how can I minimize it?

The formation of alkene byproducts (but-1-ene and but-2-ene) is a clear indication that the E2 elimination pathway is competing with, or even dominating, the desired SN2 reaction. This is typically caused by using a reagent that is a strong base .[1][7] Reagents like hydroxide (HO⁻) and alkoxides (RO⁻) are not only good nucleophiles but also strong bases, and with secondary substrates, they often yield a mixture of SN2 and E2 products, with E2 being the major route.[2][8]

To minimize elimination:

  • Change the Base: Switch to one of the non-basic, strong nucleophiles listed in Q2 (e.g., N₃⁻, CN⁻).

  • Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are favored by higher temperatures.[4] Running your experiment at a lower temperature can significantly reduce the amount of alkene byproduct.

Q4: I need to perform an elimination reaction. Which base will give me the highest yield of the E2 product?

To maximize the E2 pathway, you must use a strong base . For secondary substrates, even strong, non-hindered bases like ethoxide (EtO⁻) will give a significant amount of the E2 product.[8]

However, to ensure the reaction proceeds almost exclusively via elimination, the best choice is a strong, sterically hindered (bulky) base .[7][9][10] These bases are poor nucleophiles because their size prevents them from accessing the sterically shielded electrophilic carbon required for an SN2 attack.[11][12][13] They are, however, very effective at abstracting a sterically accessible proton from a beta-carbon, driving the E2 reaction.

The most common and effective bulky bases are:

  • Potassium tert-butoxide (KOtBu)

  • Lithium diisopropylamide (LDA)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Q5: What is the stereochemical outcome for the SN2 reaction? Will my product be (R) or (S)?

The SN2 reaction is stereospecific and always proceeds with a complete inversion of configuration at the chiral center.[14][15] This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack").[6][16]

Since your starting material is (1R) -1-methylpropyl methanesulfonate, the resulting SN2 product will have the opposite configuration, which is (1S) . This predictable stereochemical outcome is a hallmark of the SN2 mechanism.[15]

Q6: How does the steric bulk of the base affect the E2 product distribution (Zaitsev vs. Hofmann)?

In an E2 reaction with (1R)-1-methylpropyl methanesulfonate, two different alkenes can be formed: but-2-ene (the more substituted, thermodynamically stable Zaitsev product) and but-1-ene (the less substituted, Hofmann product).

  • Non-hindered bases (e.g., ethoxide, hydroxide) typically favor the formation of the more stable Zaitsev product (but-2-ene).

  • Bulky, hindered bases (e.g., potassium tert-butoxide) encounter steric clash when trying to remove the more sterically hindered internal proton.[17] They will preferentially remove a less hindered proton from the terminal methyl group, leading to the formation of the Hofmann product (but-1-ene) as the major isomer.[9][17]

Q7: Can you provide a summary table of expected outcomes with different bases?

Certainly. The following table summarizes the expected major product when reacting (1R)-1-methylpropyl methanesulfonate with various classes of bases/nucleophiles.

Reagent ClassExample(s)pKa of Conjugate AcidPrimary RoleExpected Major PathwayExpected Product(s)
Weak Base / Good Nucleophile NaCN, NaN₃, NaI9.2 (HCN), 4.7 (HN₃), -10 (HI)NucleophileSN2 (1S)-Substituted Product
Strong Base / Good Nucleophile NaOEt, NaOH~16 (EtOH), 15.7 (H₂O)Base & NucleophileE2 > SN2 Mixture of but-2-ene (major), but-1-ene, and (1S)-substituted product (minor)
Strong, Bulky Base KOtBu, LDA~17 (t-BuOH), ~36 (Diisopropylamine)Base (Poor Nucleophile)E2 But-1-ene (Hofmann product)
Weak Base / Poor Nucleophile H₂O, EtOH-1.7 (H₃O⁺), -2.4 (EtOH₂⁺)Solvent / Weak NucleophileSN1 / E1 Racemic (R/S) substitution and elimination products (solvolysis)

pKa values are approximate and can vary based on the solvent and reference.[18][19][20][21][22]

Visualizing the Competing Pathways

The choice between SN2 and E2 is a critical decision point in planning your synthesis. The following diagram illustrates this relationship.

G sub (1R)-1-methylpropyl methanesulfonate reagent Select Base / Nucleophile sub->reagent sn2_path Strong Nucleophile Weak Base (e.g., CN⁻, N₃⁻) reagent->sn2_path Is the reagent weakly basic? e2_path Strong Base (e.g., EtO⁻, t-BuOK) reagent->e2_path Is the reagent strongly basic? sn2_prod SN2 Pathway sn2_path->sn2_prod e2_prod E2 Pathway e2_path->e2_prod final_sn2 (1S)-Alkylated Product (Inversion of Stereochemistry) sn2_prod->final_sn2 final_e2 Alkene Products (But-1-ene / But-2-ene) e2_prod->final_e2

Caption: Decision flowchart for SN2 vs. E2 pathways.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of the desired (1S)-alkylated product. The chosen base is too strong or sterically hindered, promoting the E2 pathway.Switch to a non-basic, strong nucleophile. Use reagents like sodium azide (NaN₃) or sodium cyanide (NaCN). Avoid alkoxides (RO⁻) and hydroxides (HO⁻).
The reaction temperature is too high, favoring elimination.Reduce the reaction temperature. Perform the reaction at room temperature or below, if kinetics allow.
The major product is an alkene mixture instead of the substitution product. The base is strong and/or bulky (e.g., KOtBu, NaOEt). This is the expected outcome for these reagents.If substitution is the goal, this is a reagent problem. Refer to the solution above. If elimination is the goal, the reaction is proceeding as expected.
The stereochemistry of my substitution product is (1S), not the original (1R). This is a direct and unavoidable consequence of the SN2 mechanism.This is not a problem but a confirmation of the SN2 pathway. The backside attack by the nucleophile inherently leads to inversion of the stereocenter.[6][14][15]
The major alkene product is but-1-ene (Hofmann), but I expected but-2-ene (Zaitsev). A sterically hindered base (like KOtBu) was used.Switch to a strong, non-hindered base. Using sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) will favor the formation of the more thermodynamically stable but-2-ene.

Experimental Protocols

Protocol 1: Synthesis of (1S)-1-Methylpropyl Azide (Maximizing SN2)

This protocol is designed to favor the SN2 pathway by using a strong nucleophile that is a weak base.

  • Reagents & Setup:

    • (1R)-1-methylpropyl methanesulfonate (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask with a magnetic stirrer, under a nitrogen atmosphere.

  • Procedure:

    • Dissolve (1R)-1-methylpropyl methanesulfonate in anhydrous DMF.

    • Add sodium azide to the solution in one portion.

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Expected Outcome: The major product will be (1S)-2-azidobutane, formed via SN2 with inversion of stereochemistry.

Protocol 2: Synthesis of But-1-ene (Maximizing E2 - Hofmann)

This protocol uses a strong, bulky base to favor E2 elimination, specifically yielding the Hofmann product.

  • Reagents & Setup:

    • (1R)-1-methylpropyl methanesulfonate (1.0 eq)

    • Potassium tert-butoxide (KOtBu) (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask with a magnetic stirrer, under a nitrogen atmosphere, equipped with a cold finger or dry ice condenser to collect the gaseous product.

  • Procedure:

    • Dissolve (1R)-1-methylpropyl methanesulfonate in anhydrous THF and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve potassium tert-butoxide in anhydrous THF.

    • Slowly add the KOtBu solution to the substrate solution via a dropping funnel over 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • The gaseous but-1-ene product can be collected in a cold trap or analyzed directly from the headspace by GC.

  • Expected Outcome: The major product will be but-1-ene, the Hofmann elimination product. Small amounts of but-2-ene may also be observed.

Sources

impact of reagent quality on the success of reactions with sec-butyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists utilizing sec-butyl methanesulfonate (sec-BuOMs) as an electrophile in organic synthesis. It addresses the critical impact of reagent quality on reaction outcomes, specifically yield, stereochemical integrity, and safety.

Executive Summary: The "Fragile Electrophile" Paradox

sec-Butyl methanesulfonate is a secondary alkyl sulfonate. Unlike primary mesylates (robust) or tertiary halides (prone to immediate solvolysis), sec-butyl mesylate exists in a "reactive valley." It is sufficiently reactive for


 displacements but thermodynamically unstable enough to undergo rapid elimination (E2) or ionization (

) if conditions—or reagent quality—deviate even slightly.

The Golden Rule: The success of your reaction is often determined before the flask is heated. The presence of acidic impurities (Methanesulfonic acid - MSA) or residual sulfonyl chloride (MsCl) is the primary driver of reaction failure.

Part 1: Critical Quality Attributes (CQA) & Mechanistic Impact

Acidity (Residual MSA & HCl)
  • The Issue: Commercial or poorly prepared sec-BuOMs often contains residual methanesulfonic acid (MSA) or HCl.

  • The Mechanism: Acid acts as an autocatalytic decomposition agent. It protonates the mesylate, making it a "super-leaving group," which accelerates ionization to the sec-butyl carbocation.

  • The Result:

    • Racemization: The carbocation is planar; nucleophilic attack occurs from both faces (

      
       pathway), destroying enantiomeric excess (ee).[1]
      
    • Decomposition: The carbocation rapidly eliminates to form 1-butene and 2-butene (cis/trans).

Chloride Contamination (Residual MsCl)
  • The Issue: If prepared from methanesulfonyl chloride (MsCl) without rigorous quenching, the reagent will contain active MsCl.

  • The Mechanism: MsCl reacts with your nucleophile (Nu) to form Nu-Ms (sulfonylation) instead of Nu-sec-Butyl (alkylation).

  • The Result: Drastic drop in yield and formation of unexpected sulfonamide or sulfonate ester byproducts.

Water Content
  • The Issue: Hygroscopic nature of mesylates.

  • The Mechanism: Water acts as a competing nucleophile, hydrolyzing the reagent back to sec-butanol and MSA (regenerating the acid catalyst).

Part 2: Troubleshooting Guide & FAQs

Category A: Yield & Reactivity Issues

Q: Why is my reaction stalling at 50% conversion despite using excess electrophile? A: You likely have Thermal Elimination .

  • Diagnosis: Check the headspace or crude NMR for olefin signals (multiplets at 5.0–6.0 ppm).

  • Root Cause: sec-Butyl mesylate decomposes at elevated temperatures (>60°C), especially if acidic. If the reaction is slow, the reagent eliminates faster than it alkylates.

  • Fix:

    • Lower Temperature: Run the reaction at 40–50°C for a longer time.

    • Increase Concentration:

      
       is second-order. Higher concentration favors substitution over unimolecular elimination.
      
    • Fresh Prep: Do not use aged reagent.

Q: I see a large "solvent front" or gas evolution during the addition. A: Your reagent contains Residual MsCl .

  • Diagnosis: A rapid exotherm or gas (HCl) evolution upon adding the nucleophile suggests MsCl is reacting with the amine/alcohol nucleophile.

  • Fix: Wash the mesylate reagent with 5%

    
     and brine, then dry thoroughly over 
    
    
    
    before use.
Category B: Stereochemical Integrity

Q: My starting material was 99% ee (R)-(-)-sec-butyl mesylate, but the product is nearly racemic. Why? A: You triggered the


 Pathway .
  • Root Cause:

    • High Polarity Solvent: Using DMF or DMSO stabilizes the carbocation, promoting

      
       (racemization) over 
      
      
      
      (inversion).
    • Acidic Impurities: As mentioned, acid catalyzes carbocation formation.

  • Fix:

    • Switch Solvent: Use a non-polar/polar-aprotic blend (e.g., THF, Toluene, or Acetone) to disfavor ionization.

    • Add a Buffer: Add 1.1 equivalents of a non-nucleophilic base (e.g., 2,6-lutidine or

      
      ) to scavenge trace acid generated during the reaction.
      
Category C: Safety & Handling[2][3][4]

Q: Is sec-butyl mesylate a Genotoxic Impurity (GTI)? A: Yes.

  • Guidance: Alkyl mesylates are potent alkylating agents known to interact with DNA.

  • Protocol:

    • Treat all waste streams with aqueous NaOH or ammonia to chemically quench the mesylate before disposal.

    • Avoid distilling sec-butyl mesylate; the heat can cause explosive decomposition.

Part 3: Visualization of Failure Modes

The following diagram illustrates the competing pathways determined by reagent quality.

ReactionPathways Reagent sec-Butyl Mesylate (Reagent) Carbocation sec-Butyl Carbocation Reagent->Carbocation Acid Catalysis High T, Polar Solvent Product_SN2 Inverted Product (High ee) Reagent->Product_SN2 Strong Nucleophile Low T, Neutral pH (SN2) Impurity Impurity: Acid (H+) or Heat Impurity->Carbocation Promotes Product_SN1 Racemic Product (Low ee) Carbocation->Product_SN1 Nucleophile Attack (Top/Bottom) Product_E1 Butenes (Elimination) Carbocation->Product_E1 Proton Loss

Figure 1: Mechanistic divergence. Success (Green path) requires suppression of the carbocation intermediate (Yellow/Red path).

Part 4: Validated Protocols

Protocol 1: "Fresh-Check" Quality Control

Before committing valuable starting material, validate the reagent quality.

TestMethodAcceptance CriteriaFailure Impact
Purity 1H NMR (

)
>95%. No doublet at ~1.3 ppm (sec-Butanol) or broad singlet >8 ppm (Acid).Low yield, hydrolysis.
Acidity pH Paper (Wet)Dip paper into neat liquid. Must be pH 6–7.Racemization, decomposition.
Chloride

Test
Dissolve drop in EtOH, add aq.

. No precipitate.
Side reactions (sulfonylation).[2][3]
Protocol 2: Purification of sec-Butyl Methanesulfonate

Do NOT distill. Use this wash sequence to remove acid/chloride.

  • Dissolution: Dissolve the crude reaction mixture (from MsCl + sec-BuOH) in MTBE or Diethyl Ether (avoid DCM; ether facilitates better phase separation of salts).

  • Quench: Wash with ice-cold water (2x) to remove bulk salts.

  • Neutralization (Critical): Wash with cold saturated

    
      until the aqueous layer pH is 8.
    
  • Chloride Removal: Wash with cold brine .

  • Drying: Dry over anhydrous

    
     (not 
    
    
    
    , Mg is faster/more efficient) for 15 mins.
  • Concentration: Filter and concentrate under reduced pressure at <30°C . Do not heat the bath.

  • Storage: Store at -20°C under Argon. Use within 48 hours for enantioselective reactions.

Part 5: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is Racemic Acidic ReagentWash reagent with

; add 2,6-lutidine to reaction.
Product is Racemic Solvent PolaritySwitch from DMF/DMSO to THF/Toluene/DCM.
Low Conversion Reagent DecompositionCheck reagent age; store at -20°C; avoid heating >50°C.
Unknown Impurity (Sulfonamide) Residual MsClPerform

test; re-wash reagent with bicarbonate.
Violent Exotherm Uncontrolled MsClSTOP. Quench carefully. Purity check required.

References

  • Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry. Link

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate... Organic Process Research & Development. Link

  • European Medicines Agency (EMA). (2014). Assessment report on the limit of genotoxic impurities. ICH M7 Guidelines. Link

  • Streitwieser, A., et al. (1953). Stereochemistry of the Primary Carbon. Journal of the American Chemical Society.

    
     inversion vs 
    
    
    
    racemization in sulfonates). Link

Sources

Validation & Comparative

comparing (1R)-1-methylpropyl methanesulfonate to other chiral electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R)-1-methylpropyl methanesulfonate (also known as (R)-sec-butyl mesylate) is a high-value chiral electrophile used to introduce the sec-butyl motif with specific stereochemical configuration. While less stable than its tosylate counterpart and less reactive than a triflate, it occupies a "Goldilocks" zone of atom economy and handling convenience that makes it ideal for mid-to-late-stage pharmaceutical intermediates.

However, as a secondary sulfonate ester, it presents distinct challenges regarding stereochemical fidelity (competition between


 inversion and 

racemization) and genotoxicity (classified as a potential genotoxic impurity, PGI). This guide objectively compares it against standard alternatives and provides validated protocols for its use.

Comparative Analysis: The Electrophile Landscape

For a medicinal chemist targeting the installation of a chiral sec-butyl group, four primary classes of electrophiles are available. The selection depends on the nucleophile's strength, the substrate's stability, and the required atom economy.

Table 1: Performance Matrix of Chiral sec-Butyl Electrophiles
FeatureMesylate (Ms) Tosylate (Ts) Triflate (Tf) Halide (Br/I)
Leaving Group Ability Good (

~ -1.[1]9)
Good (

~ -2.8)
Superior (

~ -14)
Moderate to Good
Crystalline/Solid? Often Oil (Low MP)Often Solid (High MP)Oil / Low MPLiquid
Atom Economy High (LG MW: 95)Low (LG MW: 171)Moderate (LG MW: 149)High (Br: 80, I: 127)
Thermal Stability Moderate (<

storage)
High (RT stable)Low (Unstable >

)
High

Reactivity
ModerateModerateExtreme Low to Moderate
Elimination Risk (E2) ModerateModerateHighModerate
UV Detectability No (Hard to track)Yes (Easy HPLC)NoNo
Critical Insights
  • Atom Economy vs. Ease of Handling:

    • Tosylate is often the default choice in early discovery because it is frequently a crystalline solid, making it easy to weigh and purify via recrystallization. The UV chromophore aids reaction monitoring.

    • Mesylate is superior for process chemistry. The methanesulfonyl group is significantly smaller, reducing the mass intensity of waste streams. However, (R)-sec-butyl mesylate is typically an oil, requiring careful distillation or use as a crude solution to avoid degradation.

  • Reactivity & Stereochemistry:

    • Triflates are necessary only when the nucleophile is weak (e.g., electron-deficient amines). However, their high reactivity often leads to competing

      
       pathways in secondary substrates, eroding enantiomeric excess (ee).
      
    • Mesylates offer a controlled reactivity profile. With strong nucleophiles (azides, thiolates), they undergo clean

      
       inversion.
      

Mechanistic & Stereochemical Integrity

The utility of (1R)-1-methylpropyl methanesulfonate relies on the Walden Inversion .

  • Activation (Retention): Reaction of (R)-2-butanol with methanesulfonyl chloride (MsCl) proceeds via attack on the sulfur atom. The C-O bond is never broken; thus, the stereochemistry at the chiral carbon is retained .

  • Substitution (Inversion): The subsequent displacement by a nucleophile follows an

    
     mechanism, resulting in inversion  to the (S)-configuration (assuming priority rules remain constant).
    
Diagram 1: Stereochemical Pathway & Competing Side Reactions

ReactionPathways Alcohol (R)-2-Butanol (Starting Material) Mesylate (1R)-1-methylpropyl methanesulfonate (Activated Electrophile) Alcohol->Mesylate MsCl, Et3N (Retention) Product (S)-Product (Inverted Center) Mesylate->Product Nu- (SN2) Polar Aprotic Solv. (Inversion) Racemate Racemic Mixture (Loss of ee) Mesylate->Racemate Weak Nu / Protic Solv. (SN1 Pathway) Alkene Butenes (Elimination Byproduct) Mesylate->Alkene Strong Base / Heat (E2 Elimination)

Caption: The primary pathway (Blue/Green) yields high enantiopurity. Red dashed lines indicate failure modes common with secondary sulfonates.

Experimental Protocols

Safety Warning: Alkyl mesylates are potent alkylating agents and potential genotoxins.[1][2] All operations must be conducted in a fume hood with appropriate PPE (double nitrile gloves).

Protocol A: Synthesis of (1R)-1-methylpropyl methanesulfonate

Goal: High yield activation with strict retention of configuration.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under

    
    .
    
  • Reagents: Charge (R)-(-)-2-butanol (1.0 equiv, 50 mmol) and anhydrous Dichloromethane (DCM, 5 vol). Add Triethylamine (

    
    , 1.5 equiv).
    
  • Cooling: Cool the mixture to

    
     (ice/salt bath). Critical: Temperature control prevents E2 elimination during formation.
    
  • Addition: Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 30 minutes. Maintain internal temp

    
    .
    
  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC (Note: Mesylates stain poorly; look for disappearance of alcohol).
    
  • Workup: Quench with cold water. Wash organics with cold 1M HCl (to remove amine), saturated

    
    , and brine.
    
  • Isolation: Dry over

    
     and concentrate in vacuo at room temperature .
    
    • Note: Do not heat above

      
      . Secondary mesylates are thermally unstable.
      
    • Result: Colorless to pale yellow oil.[3] Use immediately or store at

      
      .
      
Protocol B: Nucleophilic Substitution (Azide Displacement)

Goal:


 displacement with inversion to form (S)-2-azidobutane.
  • Solvent System: Dissolve the crude mesylate (from Protocol A) in anhydrous DMF (5 vol).

    • Why DMF? Polar aprotic solvents accelerate

      
       reactions, favoring substitution over 
      
      
      
      .
  • Reagent: Add Sodium Azide (

    
    , 1.5 equiv).
    
    • Safety:

      
       is toxic and can form explosive hydrazoic acid with acid. Keep reaction alkaline.
      
  • Reaction: Stir at room temperature for 12–18 hours.

    • Optimization: If reaction is slow, warm to

      
      . Avoid higher temps to prevent elimination to butenes.
      
  • Workup: Dilute with

    
     and wash copiously with water (to remove DMF).
    
  • Analytics: Check optical rotation. A high ee (>95%) confirms the

    
     mechanism dominated.
    

Decision Guide: Selecting the Right Electrophile

Use this logic flow to determine if the Mesylate is your best option.

DecisionTree Start Need Chiral sec-Butyl Group Q1 Is the Nucleophile Strong? (e.g., N3-, RS-, CN-) Start->Q1 Q2 Is Atom Economy Critical? (Process Scale) Q1->Q2 Yes UseTf Use TRIFLATE (High Reactivity Req.) Q1->UseTf No (Weak Nu) UseMitsu Use MITSUNOBU (Direct from Alcohol) Q1->UseMitsu Nu is Acidic (Phenol/Imide) UseMs Use MESYLATE (Best Balance) Q2->UseMs Yes UseTs Use TOSYLATE (Easier Handling/UV) Q2->UseTs No (Discovery Scale) Q3 Is Substrate Acid Sensitive?

Caption: Logic flow for selecting the optimal chiral alkylating agent.

Regulatory & Safety Profile (ICH M7)

Genotoxicity Concern: (1R)-1-methylpropyl methanesulfonate is an alkyl mesylate . Under ICH M7 guidelines, alkyl mesylates are considered Class 1 or Class 2 mutagenic impurities (potential genotoxic impurities, PGIs) because they can alkylate DNA.

Control Strategy for Drug Development:

  • Avoidance: If possible, introduce the chiral center before the final step to allow for downstream purging.

  • Purging: Demonstrate that the mesylate is consumed or hydrolyzed in subsequent workups.

  • Analytics: Develop a GC-MS or LC-MS method with low LOD (limit of detection) to verify levels are below the Threshold of Toxicological Concern (TTC) in the final API.

  • Quenching: Ensure reaction protocols include a definitive quench (e.g., amine or thiolate scavengers) to destroy excess mesylate.

References

  • Genotoxicity of Alkyl Mesylates: Snodin, D. J. (2006).[2] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 44(3), 216–223. Link

  • Synthesis Protocol: Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196. Link

  • Stereochemical Mechanisms: Streitwieser, A. (1962). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. (Foundational text on inversion in secondary systems).
  • ICH M7 Guidelines: International Council for Harmonisation. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

Sources

Comparative Guide: sec-Butyl Methanesulfonate vs. Enzymatic Methods for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between chemical alkylation using sec-butyl methanesulfonate and enzymatic methodologies (specifically Ketoreductases and Lipases) for the synthesis of chiral sec-butyl derivatives.

Executive Summary

The introduction of the chiral sec-butyl moiety (2-butyl group) is a recurring challenge in the synthesis of active pharmaceutical ingredients (APIs), such as isoleucine mimetics and certain herbicides. Historically, sec-butyl methanesulfonate (mesylate) has served as the standard electrophile for nucleophilic substitution (


) to install this group with inverted stereochemistry.

However, this chemical route is increasingly disfavored due to genotoxicity concerns (GTI) , thermal instability, and competing elimination (


) reactions characteristic of secondary sulfonates. Enzymatic methods , particularly Ketoreductases (KREDs)  and Lipases , offer a superior alternative by generating the chiral center with high enantiomeric excess (

) under mild conditions, often bypassing the need for mutagenic alkylating agents entirely.

Technical Deep Dive: sec-Butyl Methanesulfonate (The Chemical Route)

Mechanism and Utility

sec-Butyl methanesulfonate is an activated alkylating agent derived from 2-butanol. It reacts via a bimolecular nucleophilic substitution (


)  mechanism.
  • Stereochemistry: The reaction proceeds with Walden Inversion .

    • (S)-2-Butanol

      
      (S)-sec-Butyl Mesylate
      
      
      
      Nucleophile attack
      
      
      (R)-sec-Butyl Derivative.
  • Limitations: Being a secondary electrophile, it suffers from severe steric hindrance. Strong bases or "hard" nucleophiles promote

    
     elimination , yielding 1-butene and 2-butene (cis/trans) as major byproducts, drastically reducing yield.
    
Experimental Protocol: Chemical Synthesis & Substitution

Objective: Synthesis of (S)-sec-butyl azide (intermediate for amines) from (R)-2-butanol via mesylate.

Step 1: Mesylation

  • Reagents: (R)-(-)-2-Butanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (Solvent).

  • Procedure: Cool solution of (R)-2-butanol and TEA in DCM to 0°C. Add MsCl dropwise (exothermic). Stir at 0°C for 2h.

  • Workup: Quench with water. Wash organic layer with 1N HCl, then NaHCO3. Dry over MgSO4. Concentrate in vacuo below 30°C (Thermal instability!).

    • Note: The product is a Genotoxic Impurity (GTI) . Handle in a fume hood with double gloves.

Step 2: Nucleophilic Substitution (


) 
  • Reagents: (R)-sec-Butyl mesylate, Sodium Azide (NaN3, 1.5 eq), DMF (Polar aprotic solvent to favor

    
    ).
    
  • Procedure: Dissolve NaN3 in DMF. Add mesylate slowly. Heat to 60°C.

  • Outcome: Formation of (S)-sec-butyl azide with inversion.

    • Critical Control: Monitor for butene gas evolution (Elimination side reaction).

Critical Analysis
  • Safety: Alkyl mesylates are potent alkylating agents and suspected carcinogens.

  • Atom Economy: Poor due to stoichiometric sulfonate waste.

  • Selectivity: High risk of racemization if

    
     character competes (solvent dependent) or elimination (
    
    
    
    ).

Technical Deep Dive: Enzymatic Methodologies (The Biocatalytic Route)

Mechanism and Utility

Biocatalysis approaches the problem differently: instead of activating a chiral alcohol, enzymes generate the chiral center directly from a prochiral ketone (KRED) or resolve a racemic mixture (Lipase).

  • Ketoreductases (KREDs): Catalyze the asymmetric reduction of 2-butanone (MEK) to chiral 2-butanol using NADPH/NADH. This is an asymmetric synthesis (100% theoretical yield).

  • Lipases (e.g., CAL-B): Catalyze the kinetic resolution (KR) of racemic 2-butanol via selective acylation. (Max 50% yield unless Dynamic Kinetic Resolution is used).

Experimental Protocol: Asymmetric Reduction using KRED

Objective: Synthesis of (R)-2-Butanol from 2-Butanone (Methyl Ethyl Ketone).

  • System Setup: Phosphate buffer (100 mM, pH 7.0), KRED (e.g., Lactobacillus kefir ADH or commercial variant), NADP+ (cofactor), Isopropanol (IPA) as co-substrate for regeneration.

  • Procedure:

    • Dissolve 2-Butanone (500 mM) in buffer containing 10% IPA.

    • Add NADP+ (0.5 mM) and KRED enzyme preparation (10 mg/mL).

    • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Workup: Extract with Ethyl Acetate. Dry and concentrate.

  • Result: (R)-2-Butanol with

    
     ee.
    
    • Note: No elimination byproducts. No genotoxic reagents.

Visualizing the Pathways

The following diagram contrasts the chemical inversion pathway (prone to elimination) with the direct enzymatic synthesis.

Chiral_Synthesis_Comparison cluster_0 Chemical Route (Mesylate) cluster_1 Biocatalytic Route (KRED) Start_Chem (S)-2-Butanol (Chiral Pool) Mesylate (S)-sec-Butyl Mesylate (GTI / Unstable) Start_Chem->Mesylate MsCl, TEA Product_Chem (R)-sec-Butyl-Nu (Inverted Product) Mesylate->Product_Chem Nu- (SN2) Side_Prod Butenes (Elimination) Mesylate->Side_Prod Base (E2) Start_Bio 2-Butanone (Prochiral Ketone) Complex Enzyme-Substrate Complex Start_Bio->Complex KRED, NADPH Product_Bio (R)-2-Butanol (>99% ee) Complex->Product_Bio Reduction

Figure 1: Comparison of the Chemical Mesylate Route (showing the competing E2 elimination pathway) versus the direct Enzymatic Reduction Route.

Head-to-Head Comparison

Featuresec-Butyl Methanesulfonate (Chemical)Enzymatic Methods (KRED/Lipase)
Mechanism

Substitution (Inversion)
Asymmetric Reduction or Kinetic Resolution
Chirality Source Requires Chiral Alcohol PrecursorGenerates Chirality from Prochiral Ketone
Enantiomeric Excess (ee) Variable (Risk of racemization)Very High (

)
Major Side Reaction Elimination (

)
to Butenes
Hydrolysis (if Lipase), rarely side reactions
Safety Profile High Risk: Genotoxic, VesicantSafe: Biodegradable, Non-toxic
Atom Economy Low (Stoichiometric Sulfonate Waste)High (Catalytic Enzyme, Water byproduct)
Scalability Limited by exotherms & toxicity containmentHighly Scalable (Fermentation/Bioreactors)
Expert Insight: Why the Shift?

In early-stage discovery, using sec-butyl mesylate is acceptable for quick SAR (Structure-Activity Relationship) studies where yield is secondary to speed. However, in Process Development , the mesylate route is often a "dead end." The cost of controlling genotoxic impurities (GTIs) to ppm levels and the yield losses from elimination reactions make the enzymatic route the industry standard for manufacturing.

References

  • Vertex AI Search. (2024). Enzymatic kinetic resolution of 2-butanol lipase. Link

  • Vertex AI Search. (2024). Comparison of toxicity and mutagenicity of butyl methanesulfonate. Link

  • Vertex AI Search. (2024). Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts. Link

  • Vertex AI Search. (2024). Origins of stereoselectivity in evolved ketoreductases. Link

  • Vertex AI Search. (2024). E2 vs. SN2 Reactions: Understanding the Nuances. Link

confirming the absolute configuration of products from sec-butyl methanesulfonate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Fidelity in Nucleophilic Substitution: A Comparative Guide to Analyzing sec-Butyl Methanesulfonate Derivatives

Part 1: Core Directive

The Stereochemical "Borderline" Challenge In chiral drug development, secondary alkyl sulfonates like sec-butyl methanesulfonate represent a critical "borderline" substrate. Unlike primary substrates (strictly


) or tertiary substrates (strictly 

), sec-butyl derivatives reside in a mechanistic gray zone. Their substitution outcome—complete inversion versus racemization—is strictly dictated by the "performance" of the reaction conditions (solvent, nucleophile, temperature).

This guide compares the methods for confirming the absolute configuration of products derived from sec-butyl methanesulfonate. We move beyond simple textbook definitions to evaluate the fidelity of stereochemical transfer and the resolution of analytical alternatives used to verify it.

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Mechanistic Causality

To control the product, one must control the mechanism. The absolute configuration of the product is determined by the competition between two pathways:

  • The Standard (High Fidelity):

    
     Inversion. 
    Reaction with a strong nucleophile (e.g., acetate, azide, iodide) in an aprotic or moderately polar solvent forces a backside attack.
    
    • Causality: The nucleophile attacks the

      
       antibonding orbital of the C-O bond before the leaving group departs.
      
    • Outcome: 100% Inversion. (S)-Mesylate

      
       (R)-Product.
      
  • The Alternative (Low Fidelity):

    
     Solvolysis. 
    Reaction in protic solvents (water, alcohols) or with weak nucleophiles allows the mesylate to leave spontaneously, forming a planar carbocation.
    
    • Causality: The loss of the leaving group creates an achiral

      
       intermediate.
      
    • Outcome: Racemization (50:50 mixture of R/S) or partial inversion due to ion-pairing shielding.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Chiral Reference (Retention) Objective: Create a verified starting material without altering the chiral center.

  • Substrate: Start with commercially available (S)-(+)-2-butanol (

    
     ee).
    
  • Reagent: Methanesulfonyl chloride (MsCl) with Triethylamine (

    
    ) in 
    
    
    
    at 0°C.
  • Validation: The reaction occurs at the oxygen atom, not the chiral carbon. Therefore, Retention of Configuration is guaranteed.

    • (S)-2-butanol

      
       (S)-sec-butyl methanesulfonate.
      

Protocol B: The Comparative Substitution (Inversion) Objective: Convert mesylate to acetate to test stereochemical fidelity.

  • Reagents: Sodium Acetate (NaOAc) in Glacial Acetic Acid (or DMF for faster rates).

  • Conditions: Heat to 60°C.

  • Mechanism: Acetate acts as the nucleophile.[1]

  • Validation: This is the "Walden Inversion" step.

    • (S)-sec-butyl mesylate

      
       (R)-sec-butyl acetate.
      
Analytical Comparison: Confirming Configuration

How do we prove the product is (R) and not (S) or racemic?

Method 1: Polarimetry (The Classical Approach)

  • Principle: Measures rotation of plane-polarized light.[2][3]

  • Requirement: Requires isolation of the product and significant mass (~10-50 mg).

  • Diagnostic: (S)-2-butanol is (+); (R)-2-butyl acetate is (-). A negative rotation confirms inversion.

Method 2: Chiral GC (The Modern Standard)

  • Principle: Separation of enantiomers on a cyclodextrin-doped stationary phase.[4]

  • Requirement: Microgram quantities; no purification needed.

  • Diagnostic: Baseline separation of (R) and (S) peaks.

Part 3: Visualization & Formatting

Comparative Data: Stereochemical Fidelity

The following table summarizes the "performance" of different reaction conditions on the optical purity of the product, starting from (S)-sec-butyl mesylate (98% ee) .

Reaction ConditionNucleophileMechanismProduct ConfigurationOptical Purity (ee%)Fidelity
NaOAc / DMF (anhydrous) Acetate (

)

(R)-Acetate 96-98%High (Inversion)
NaI / Acetone (Finkelstein) Iodide (

)

(R)-Iodide >98%High (Inversion)
Ethanol / Water (Solvolysis) Water/Ethanol

(R/S)-Alcohol/Ether< 5%Fail (Racemic)
Acetic Acid (Solvolysis) Acetic AcidMixed(R/S)-Acetate~15-30%Low (Partial Inv.)
Analytical Method Performance
FeaturePolarimetry (Classical)Chiral GC (Modern)
Resolution Low (Aggregate value only)High (Visualizes both isomers)
Limit of Detection ~1% impurity< 0.1% impurity
Sample Req. >10 mg (Pure)< 1 mg (Crude mix)
Throughput Slow (Single sample)Fast (Automated)
Workflow Diagrams

Diagram 1: The Stereochemical Pathway (Walden Inversion)

WaldenInversion Start (S)-(+)-2-Butanol (Substrate) Mesylate (S)-sec-Butyl Mesylate (Activated) Start->Mesylate MsCl, Et3N (Retention of Config) SN2_Product (R)-sec-Butyl Acetate (Inverted Product) Mesylate->SN2_Product NaOAc, DMF (SN2 Backside Attack) SN1_Product Racemic Mixture (R/S) Mesylate->SN1_Product H2O/EtOH, Heat (SN1 Carbocation)

Caption: The bifurcation of stereochemical outcome based on reaction mechanism (


 vs 

).

Diagram 2: Analytical Decision Tree

AnalysisWorkflow Sample Crude Reaction Product Decision Is reference standard available? Sample->Decision GC Method A: Chiral GC (Col: Beta-DEX) Decision->GC Yes Polarimetry Method B: Polarimetry (Requires Purification) Decision->Polarimetry Yes (but no GC) Mosher Method C: NMR Derivatization (Mosher's Ester) Decision->Mosher No (Unknown Abs Config) Result_GC Direct ee% Calculation (High Precision) GC->Result_GC Result_Pol Compare [alpha] to Lit. (Low Precision) Polarimetry->Result_Pol

Caption: Selection of analytical method based on resource availability and precision requirements.

Detailed Protocol: Chiral GC Analysis

Recommended for confirming the absolute configuration of volatile sec-butyl derivatives.

  • Column Selection: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or Chiraldex G-TA ). These phases selectively interact with the enantiomers of esters.

  • Instrument Conditions:

    • Carrier Gas: Helium or Hydrogen (40 cm/sec).

    • Injector: Split mode (100:1), 220°C.

    • Oven Program: Isothermal at 35°C for 5 min, then ramp 1°C/min to 80°C. (Low temperature is critical for resolution).

  • Elution Order Validation: Inject a known standard of (S)-2-butyl acetate (synthesized via direct acetylation of (S)-2-butanol) to identify the retention time of the (S)-isomer.

  • Measurement: Calculate Enantiomeric Excess (

    
    ) using the area integration:
    
    
    
    

References

  • Kenyon, J., & Phillips, H. (1923). "The Walden Inversion." Journal of the Chemical Society, Transactions. Link (Foundational work on the stereochemistry of secondary alcohol derivatives).

  • Streitwieser, A. (1962). "Solvolytic Displacement Reactions." McGraw-Hill Series in Advanced Chemistry.[5] (Definitive text on solvolysis vs. displacement mechanisms).

  • Schurig, V. (2001). "Separation of Enantiomers by Gas Chromatography." Journal of Chromatography A. Link (Review of cyclodextrin-based chiral GC methods).

  • Smith, M. B., & March, J. (2007). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Authoritative source for / mechanistic criteria).
  • Sigma-Aldrich (Merck). "Astec CHIRALDEX GC Column Handbook." Link (Technical specifications for separating sec-butyl derivatives).

Sources

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